molecular formula C20H26N2O2 B1235913 (1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Cat. No.: B1235913
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-TXDKXUJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol” is a pharmacological agent known for its ability to inhibit the activity of platelet-activating factor (PAF). PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . This compound is also cardiotoxic and inhibits glucose uptake, making it a subject of interest in both cardiovascular and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAF blockers typically involves the modification of phospholipid structures to inhibit the activity of PAF. Common synthetic routes include the acetylation of glyceryl ethers and the incorporation of specific functional groups that enhance the compound’s affinity for PAF receptors . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of PAF blockers involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization. Industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

PAF blockers undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include modified phospholipids with enhanced PAF-blocking activity and reduced cardiotoxicity. These products are often characterized by their improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

PAF blockers have a wide range of scientific research applications:

Comparison with Similar Compounds

PAF blockers can be compared with other compounds that inhibit glucose uptake and exhibit cardiotoxicity:

Similar Compounds

  • Empagliflozin
  • Dapagliflozin
  • Canagliflozin
  • Ertugliflozin
  • Sotagliflozin

These compounds share some pharmacological properties with PAF blockers but differ in their specific targets and therapeutic applications .

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1

InChI Key

CJDRUOGAGYHKKD-TXDKXUJTSA-N

Isomeric SMILES

CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 2
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 3
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 4
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 5
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 6
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

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